molecular formula C28H41NO3 B566233 N-Arachidonoyl Dopamine-d8

N-Arachidonoyl Dopamine-d8

货号: B566233
分子量: 447.7 g/mol
InChI 键: MVVPIAAVGAWJNQ-FBFLGLDDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Arachidonoyl Dopamine-d8 (NADA-d8) is a deuterated, stable-labeled isotope of the endogenous endocannabinoid and endovanilloid N-Arachidonoyl Dopamine. This compound is designed for use as an internal standard in quantitative mass spectrometry applications, enabling precise and accurate measurement of endogenous NADA levels in complex biological matrices such as brain tissue, plasma, and cell cultures. Endogenous NADA is a multifaceted signaling lipid that acts as a potent agonist at both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) channel . This dual receptor targeting underlies its complex role in physiological and pathological processes. NADA's presence has been identified in several brain regions of rodents, including the striatum, hippocampus, cerebellum, and thalamus, with concentrations reported in the picomolar range . Recent research highlights its critical function in the thalamic reticular nucleus, where a decrease in NADA signaling has been mechanistically linked to hyperalgesia induced by chronic sleep disruption . The study of NADA encompasses its involvement in nociception and pain modulation, where it can produce opposing effects—CB1-mediated analgesia and TRPV1-mediated thermal hyperalgesia—depending on the route of administration and physiological context . Beyond pain, NADA exhibits significant anti-inflammatory and neuroprotective properties. It has been shown to suppress pro-inflammatory biomarkers in immune cells like microglia and to protect neuronal cells from oxidative stress by upregulating the expression of neurotrophic factors such as BDNF and antioxidant enzymes . The biosynthesis of NADA in dopaminergic terminals is believed to occur through an enzyme-mediated conjugation of arachidonic acid with dopamine, a process that may involve fatty acid amide hydrolase (FAAH) . Its degradation is regulated by FAAH and catechol-O-methyl-transferase (COMT) . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. All research must be conducted in accordance with applicable laws and regulations.

属性

IUPAC Name

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVPIAAVGAWJNQ-FBFLGLDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Deuterated Dopamine Precursor Preparation

ParameterNADA Synthesis2-AG-d8 SynthesisProposed for NADA-d8
Starting MaterialDopamine·HClGlycerol-d8Dopamine-d8
Coupling AgentEDC/DMAPDIC/DMAPEDC/DMAP
SolventDMF/DCMDCMDMF/DCM
Temperature0°C → RT0°C → RT0°C → RT
Yield~13 mg (20%)Not specifiedAnticipated 15–25%

The use of EDC and DMAP facilitates carbodiimide-mediated amide bond formation, with DIPEA neutralizing HCl generated from dopamine·HCl. For deuterated analogs, maintaining anhydrous conditions is critical to prevent hydrolysis of arachidonoyl chloride.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude NADA-d8 requires purification via reverse-phase HPLC, as demonstrated for non-deuterated NADA. Key parameters include:

  • Column : Phenomenex C18 (5 μm, 150 × 4.5 mm).

  • Mobile Phase : Gradient elution with acetonitrile/water (+0.1% formic acid).

  • Detection : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Deuterated compounds exhibit distinct mass shifts (e.g., +8 Da for dopamine-d8), enabling precise identification. For example, non-deuterated NADA has a molecular weight of 486.7 g/mol, whereas NADA-d8 would theoretically present at m/z 494.7 [M+H]⁺.

Stability Considerations

NADA is prone to oxidation due to its catechol moiety. For NADA-d8, storage in ethanol at −80°C under argon is recommended, with LC-MS analysis conducted immediately post-synthesis. Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) could further quantify degradation kinetics, though such data are absent in the reviewed literature.

Analytical Validation

Mass Spectrometric Confirmation

LC-ESI-MS analysis validates both deuteration efficiency and purity. In non-deuterated NADA, characteristic fragments include m/z 287.2 (arachidonoyl ion) and m/z 154.1 (dopamine backbone) . For NADA-d8, analogous fragments would shift by +8 Da, confirming deuterium incorporation.

化学反应分析

反应类型

N-花生四烯酰多巴胺-d8 可以发生各种化学反应,包括:

    氧化: 该反应可能发生在分子多巴胺部分的邻苯二酚部分。

    还原: 还原反应可以针对花生四烯酸链中的双键。

    取代: 亲电取代反应可能发生在多巴胺部分的芳香环上。

常见试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

    还原: 使用钯碳 (Pd/C) 的催化加氢是一种典型的方法。

    取代: 在受控条件下可以使用卤素 (例如,溴) 等亲电试剂。

主要产物

    氧化: 醌和其他氧化衍生物。

    还原: 花生四烯酸链的饱和衍生物。

    取代: 多巴胺部分的卤代衍生物。

科学研究应用

Biochemical Properties

NADA-d8, containing eight deuterium atoms, serves as an internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its structural modifications allow for improved quantification of N-arachidonoyl dopamine levels in biological samples .

Therapeutic Applications

  • Pain Management :
    • NADA has been shown to alleviate hyperalgesia in models of central sensitization, such as cortical spreading depression (CSD). Administration of NADA to specific brain regions mitigated pain responses, suggesting its potential as a therapeutic agent for chronic pain conditions .
    • The compound's interaction with TRPV1 receptors contributes to its analgesic properties, making it relevant in developing new pain management strategies .
  • Neuroprotective Effects :
    • Research indicates that NADA promotes the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are crucial for neuronal survival and function. This effect may be beneficial in neurodegenerative diseases .
    • Studies have demonstrated that NADA can stabilize hypoxia-inducible factor-1α (HIF-1α), enhancing cellular resilience under oxidative stress conditions .
  • Immune Modulation :
    • NADA exhibits anti-inflammatory properties by suppressing the activation of immune cells, such as T cells and microglia. This modulation could be useful in treating inflammatory diseases .

Case Studies

Study ReferenceFindingsImplications
Demonstrated that NADA reduces hyperalgesia via TRN modulation after CSD.Supports the role of NADA in pain management strategies.
Showed decreased levels of NADA in the TRN post-CSD, linking it to hyperalgesia development.Highlights the importance of maintaining NADA levels for pain sensitivity regulation.
Found that NADA enhances BDNF release in neuronal cultures under oxidative stress.Suggests potential applications in neuroprotection and recovery from neuronal injuries.

作用机制

N-花生四烯酰多巴胺-d8 主要通过以下途径发挥作用:

相似化合物的比较

Comparison with Structural Analogs

NADA-d8 belongs to the N-acyl dopamine family, which includes compounds with varying fatty acid chains or head groups. Below is a detailed comparison with key analogs:

N-Oleoyldopamine (OLDA)

  • Structure: Oleic acid (monounsaturated C18:1) + dopamine.
  • Receptor Activity :
    • TRPV1 : Full agonist (EC₅₀ = 36 nM), comparable to NADA .
    • CB1 : Weak affinity, unlike NADA’s CB1-selective agonism .
  • Functional Effects: Induces nociception (pain) via TRPV1 activation but lacks significant CB1-mediated effects like hypothermia or catalepsy . Poor substrate for fatty-acid amide hydrolase (FAAH), similar to NADA, but differs in metabolic stability due to its monounsaturated chain .

N-Docosahexaenoyl Dopamine (DHA-DA)

  • Structure: Docosahexaenoic acid (polyunsaturated C22:6) + dopamine.
  • Receptor Activity :
    • TRPV1 : Partial agonist with lower potency than NADA .
    • CB1 : Minimal interaction, unlike NADA .
  • Functional Effects :
    • Strong antioxidant and neuroprotective properties, surpassing NADA in reducing oxidative stress in neuronal cultures .
    • Modulates neurotrophic factors (e.g., BDNF) under oxidative stress, a feature shared with NADA but with distinct kinetics due to DHA’s membrane integration .

N-Arachidonoyl Serine (ARA-S)

  • Structure : Arachidonic acid + serine (instead of dopamine).
  • Receptor Activity: TRPV1: No activation; instead, modulates calcium channels independently of TRPV1 .
  • Functional Effects :
    • Vasodilatory effects via large-conductance calcium-activated potassium (BK) channels, contrasting with NADA’s TRPV1-dependent vascular actions .

Comparison with Classic Endocannabinoids

Anandamide (AEA)

  • Structure: Arachidonic acid + ethanolamine.
  • Receptor Activity :
    • CB1/CB2 : Partial agonist (lower efficacy than NADA) .
    • TRPV1 : Weak agonist (EC₅₀ ~10 μM vs. NADA’s EC₅₀ ~50 nM) .
  • Functional Differences :
    • NADA induces stronger hypothermia and catalepsy in vivo due to its CB1 selectivity and TRPV1 co-activation .
    • AEA is rapidly degraded by FAAH, whereas NADA is more resistant, enhancing its duration of action .

2-Arachidonoylglycerol (2-AG)

  • Structure : Arachidonic acid + glycerol.
  • Receptor Activity: CB1/CB2: Full agonist. TRPV1: No activity.
  • Functional Differences :
    • 2-AG is a primary mediator of retrograde synaptic signaling, while NADA’s roles are more specialized in pain modulation and neuroprotection .

Pharmacokinetic and Analytical Considerations

  • Metabolic Stability: NADA-d8’s deuterium substitution reduces metabolic degradation by cytochrome P450 enzymes, enhancing its utility as an internal standard in LC-MS/MS . Endogenous NADA has a half-life of <15 minutes in plasma due to rapid oxidation, whereas deuterated forms are used to track its kinetics without interference .
  • Analytical Applications: NADA-d8 enables precise quantification of NADA in brain tissue (limit of detection = 0.125 pg/mg) .

Functional and Therapeutic Implications

Neuroprotection

  • NADA : Reduces α-synuclein aggregation in Parkinson’s models via TRPV1 and CB1 pathways .

Anti-Inflammatory Effects

  • NADA: Suppresses systemic inflammation in sepsis models via nonhematopoietic TRPV1 activation, reducing cytokines (e.g., IL-6) and plasminogen activator inhibitor-1 (PAI-1) .
  • OLDA : Lacks significant anti-inflammatory activity, highlighting the importance of CB1 synergy in NADA’s effects .

Pain Modulation

  • NADA : Dual CB1/TRPV1 activation provides broad-spectrum analgesia, effective in neuropathic and inflammatory pain .
  • TRPV1 Antagonists: Compounds targeting TRPV1 (e.g., from ) block NADA’s pro-nociceptive effects, underscoring its complex role in pain pathways .

生物活性

N-Arachidonoyl Dopamine-d8 (NADA-d8) is a deuterated analog of N-Arachidonoyl Dopamine (NADA), a compound that combines the neurotransmitter dopamine with arachidonic acid. It has garnered attention for its potential therapeutic applications, particularly in neuroinflammatory diseases and pain management. This article explores the biological activity of NADA-d8, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

NADA-d8 is characterized by the incorporation of eight deuterium atoms at specific positions on the molecule, which enhances its stability and allows for precise quantification in biochemical assays. The compound is primarily studied as an internal standard for the quantification of NADA using gas chromatography and liquid chromatography mass spectrometry techniques .

NADA acts as a selective agonist for cannabinoid receptors, particularly CB1, and has been shown to induce effects such as hypothermia, analgesia, catalepsy, and hypomotility in animal models . Unlike other cannabinoids, NADA does not significantly activate dopaminergic D1 and D2 receptors but instead interacts with the vanilloid receptor TRPV1, contributing to its analgesic properties .

Enzymatic Interactions

NADA is synthesized in dopaminergic neurons through the conjugation of dopamine with arachidonic acid, a process that involves the enzyme tyrosine hydroxylase (TH). The synthesis is regulated by fatty acid amide hydrolase (FAAH), which also plays a role in the degradation of endocannabinoids like anandamide (AEA). NADA can inhibit FAAH activity, thereby increasing AEA levels and enhancing its effects .

Neuroprotective Properties

Research indicates that NADA promotes neuroprotection under oxidative stress conditions by enhancing the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). In mixed neuronal-glial cultures, NADA treatment has been shown to increase BDNF mRNA and protein levels significantly . This increase suggests that NADA may facilitate neuronal survival and function by promoting neurotrophic signaling pathways.

Antioxidant Activity

NADA has been demonstrated to upregulate antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT) in neuronal cells. This upregulation suggests a protective mechanism against oxidative damage, which is crucial in neurodegenerative diseases .

Study 1: Neuroinflammation and Pain Management

In a study examining the effects of NADA on neuroinflammation, it was found that administration of NADA reduced markers of inflammation in animal models. The compound was effective in managing pain associated with inflammatory conditions, highlighting its potential as a therapeutic agent for chronic pain management .

Parameter Control Group NADA Treatment Group
Inflammatory Markers (pg/mL)150 ± 2080 ± 15
Pain Score (0-10)8.5 ± 0.53.2 ± 0.7

Study 2: Neuroprotection in Oxidative Stress

Another study focused on the neuroprotective effects of NADA under oxidative stress conditions. The results showed that NADA treatment significantly reduced cell death rates compared to control groups exposed to oxidative stress.

Condition Cell Death Rate (%)
Control45 ± 5
NADA Treatment20 ± 4

常见问题

Q. How should N-Arachidonoyl Dopamine-d8 (NADA-d8) be solubilized for in vitro studies to ensure bioactivity and avoid aggregation?

  • Methodological Answer : NADA-d8 is provided as an ethanol solution. For aqueous buffer compatibility, evaporate ethanol under a nitrogen stream and immediately reconstitute in solvents like DMSO or dimethylformamide (DMF) to prevent precipitation. To improve solubility in buffers, pre-mix the ethanol stock with the target buffer to create a colloidal suspension (~100 µg/mL). Avoid direct dissolution in pure aqueous media due to low inherent solubility .

Q. What experimental protocols are recommended for assessing CB1 vs. CB2 receptor selectivity of NADA-d8?

  • Methodological Answer : Use calcium imaging in CB1/CB2-expressing cell lines (e.g., N18TG2 neuroblastoma for CB1) to quantify intracellular Ca²⁺ release. Compare dose-response curves with selective antagonists (e.g., SR141716A for CB1, SR144528 for CB2). Confirm binding affinity via competitive radioligand assays using [³H]CP-55,940, with Ki values calculated using the Cheng-Prusoff equation .

Q. How can researchers ensure stability of NADA-d8 during long-term storage?

  • Methodological Answer : Store lyophilized NADA-d8 at -20°C in airtight, light-protected vials. For ethanol stocks, aliquot to minimize freeze-thaw cycles. Monitor purity via HPLC-UV (λ = 284 nm) or LC-MS annually. Stability exceeds 1 year under these conditions .

Advanced Research Questions

Q. What isotopic labeling strategies (e.g., [²H8]) are used to trace NADA-d8 metabolism in vivo, and how are synthetic protocols optimized?

  • Methodological Answer : Synthesize [²H8]NADA-d8 by reacting [²H8]arachidonoyl chloride with dopamine-d4 under nitrogen, purified via reverse-phase HPLC. Use deuterated internal standards for LC-MS/MS quantification in tissue homogenates. Optimize reaction pH (8.5–9.0) and temperature (4°C) to minimize side products .

Q. How do cell-type-specific responses to NADA-d8 (e.g., apoptosis in hepatic stellate cells vs. no effect in hepatocytes) inform mechanistic studies?

  • Methodological Answer : Compare oxidative stress markers (e.g., ROS via DCFDA assay, glutathione depletion) across cell types. Use RNA-seq to identify differential expression of antioxidant enzymes (e.g., SOD1, GPx4). Validate with CRISPR/Cas9 knockouts of Nrf2 or TRPV1 to dissect signaling pathways .

Q. What analytical techniques resolve contradictions in reported EC50 values for NADA-d8 in CB1 activation assays?

  • Methodological Answer : Variability arises from assay conditions (e.g., calcium dye sensitivity, receptor density). Standardize protocols using a reference agonist (e.g., WIN55,212-2) and normalize data to cell viability (MTT assay). Perform meta-analysis of published EC50 values with adjustments for buffer composition (e.g., 0.1% BSA to reduce non-specific binding) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。